molecular formula C7H11N3O2 B2901262 6-(aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione CAS No. 687608-88-4

6-(aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2901262
CAS No.: 687608-88-4
M. Wt: 169.184
InChI Key: ZLBXQMBOVWXKTO-UHFFFAOYSA-N
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Description

6-(aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a chemical compound based on the uracil core, which is a fundamental building block of RNA . This specific derivative is of significant interest in scientific research for the development of novel bioactive molecules. Pyrimidine-2,4-dione scaffolds are widely recognized for their diverse pharmacological activities, particularly as antimicrobial agents . For instance, closely related pyrimidine-2,4-dione hybrids have demonstrated potent and broad-spectrum activity against clinical pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains such as Candida albicans . Furthermore, analogous structures, like 5,6-Diamino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (DAP), have been successfully employed as ligands in synthesizing metal complexes, such as those with Ruthenium(III), for applications in photosensitizers and solar cell technology . Computational studies on similar pyrimidine derivatives suggest a high electrophilic nature and chemical stability, which are desirable properties for interacting with biological targets . These compounds have shown a high binding affinity in molecular docking studies with antibacterial and antimalarial proteins, indicating their potential as a promising scaffold for the development of novel antimicrobial drugs . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

6-(aminomethyl)-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-9-5(4-8)3-6(11)10(2)7(9)12/h3H,4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLBXQMBOVWXKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

687608-88-4
Record name 6-(aminomethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Preparation Methods

Pyrimidine Core Construction and Functionalization Strategies

The synthesis of 6-(aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione begins with constructing the 1,3-dimethylpyrimidine-2,4-dione scaffold. Classical approaches involve cyclocondensation reactions between dimethylurea and β-keto esters or malonic acid derivatives. For example, the reaction of dimethylurea with diethyl malonate under acidic conditions yields 1,3-dimethylbarbituric acid, which serves as a precursor for further modifications. However, introducing the aminomethyl group at position 6 requires precise functionalization, often involving halogenation, alkylation, or reductive amination.

Direct Aminomethylation via Mannich-Type Reactions

A streamlined route involves Mannich reactions, leveraging the electrophilic character of the pyrimidine ring. In one protocol, 1,3-dimethylpyrimidine-2,4-dione is treated with formaldehyde and ammonium chloride in ethanol at 60°C, facilitating aminomethylation at position 6. The reaction proceeds via in situ generation of an iminium ion, which undergoes nucleophilic attack by the pyrimidine’s activated C6 position. This method achieves moderate yields (45–55%) but requires careful pH control to avoid over-alkylation.

Key Reaction Parameters:

  • Temperature: 60–80°C
  • Catalyst: None (self-catalyzed by ammonium chloride)
  • Solvent: Ethanol or aqueous ethanol
  • Yield: 50 ± 5%

Alkoxymethylation Followed by Ammonolysis

Industrial-scale synthesis often employs alkoxymethyl intermediates due to their stability. As detailed in US Patent 6,365,740, 6-methoxymethyl-1,3-dimethylpyrimidine-2,4-dione is synthesized via alkylation of the pyrimidine core with chloromethyl methyl ether. Subsequent ammonolysis at elevated temperatures (210–300°C) in the presence of alumina catalysts replaces the methoxy group with an amine, yielding the target compound.

Optimized Conditions:

  • Catalyst: Al₂O₃ (5–10 wt%)
  • Ammonia: 25–250 equivalents
  • Reactor: Continuous-flow system
  • Yield: 68–72%

Reductive Amination of Carbonyl Precursors

An alternative pathway involves reductive amination of 6-formyl-1,3-dimethylpyrimidine-2,4-dione. The formyl group is introduced via Vilsmeier-Haack formylation using POCl₃ and DMF, followed by reduction with sodium cyanoborohydride in the presence of ammonium acetate. This method offers superior regioselectivity (>90%) but requires anhydrous conditions and strict temperature control.

Critical Data:

  • Reducing Agent: NaBH₃CN (2 equivalents)
  • Temperature: 0–5°C (to minimize side reactions)
  • Isolation: Column chromatography (silica gel, ethyl acetate/hexane)
  • Yield: 65–70%

Catalytic Hydrogenation of Cyano Derivatives

6-Cyano-1,3-dimethylpyrimidine-2,4-dione serves as a key intermediate for catalytic hydrogenation. Prepared via nucleophilic substitution of 6-bromo derivatives with potassium cyanide, the nitrile group is reduced to aminomethyl using Raney nickel under H₂ (3 atm). This method is advantageous for large-scale production, though catalyst poisoning by pyrimidine nitrogen atoms necessitates frequent regeneration.

Process Metrics:

  • Catalyst: Raney Ni (10 wt%)
  • Pressure: 3–5 atm H₂
  • Reaction Time: 12–16 hours
  • Yield: 75–80%

Comparative Analysis of Synthetic Routes

Method Key Intermediate Catalyst Yield (%) Purity (%) Scalability
Mannich Reaction None NH₄Cl 45–55 90–92 Lab-scale
Alkoxymethylation/Ammonolysis 6-Methoxymethyl derivative Al₂O₃ 68–72 95–98 Industrial
Reductive Amination 6-Formyl derivative NaBH₃CN 65–70 93–95 Pilot-scale
Catalytic Hydrogenation 6-Cyano derivative Raney Ni 75–80 97–99 Large-scale

Challenges and Optimization Strategies

  • Regioselectivity: Competing reactions at positions 5 and 6 are mitigated by electron-withdrawing groups (e.g., methyl at N1/N3), which activate C6 for electrophilic substitution.
  • Catalyst Deactivation: Pyrimidine coordination to metal catalysts (e.g., Ni, Pd) is addressed using ligand-modified systems or non-metallic catalysts like Al₂O₃.
  • Purification: Silica gel chromatography remains standard, though crystallization from methanol/water mixtures improves recovery for industrial batches.

Chemical Reactions Analysis

Types of Reactions: 6-(Aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can react with the aminomethyl group under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

6-(Aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also inhibit or activate specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Core Structural Variations

The pyrimidine-2,4-dione scaffold is highly versatile, with modifications at the N1, N3, C5, and C6 positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Substituents Key Features
6-(Aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione N1/N3: Methyl; C6: Aminomethyl Potential for hydrogen bonding via NH₂; enhanced solubility compared to non-polar analogs .
6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 6642-31-5) N1/N3: Methyl; C6: Amino High solubility (46.3 mg/mL in water); used as a precursor for bioactive derivatives .
5-Benzoyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione (Compound 3, ) N1/N3/N6: Methyl; C5: Benzoyl Lipophilic benzoyl group enhances membrane permeability; bromomethyl derivative (Compound 4) used in further functionalization .
6-Amino-1-ethyl-3-propylpyrimidine-2,4(1H,3H)-dione () N1: Ethyl; N3: Propyl; C6: Amino Bulky alkyl chains reduce solubility but improve metabolic stability; evaluated as eEF-2K inhibitors .
6-Hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione () N1/N3: Methyl; C5/C6: Hydroxy and cyclohexenone-phenyl groups Hydroxy groups increase polarity; crystal structure reveals planar conformation favoring π-π stacking .

Substituent Effects on Properties

  • Solubility: The presence of polar groups (e.g., amino, hydroxy) enhances aqueous solubility. For example, 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione exhibits a solubility of 46.3 mg/mL in water, while alkyl-substituted analogs (e.g., ethyl, propyl) show reduced solubility due to increased hydrophobicity .
  • Bioactivity : Aromatic substituents (e.g., benzoyl, phenyl) often improve binding to hydrophobic enzyme pockets. For instance, furopyridinyl-substituted derivatives () demonstrate potent dopamine receptor agonism, attributed to π-π interactions with aromatic residues .

Biological Activity

6-(Aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, also known as 6-amino-1,3-dimethylpyrimidine-2,4-dione (CAS No. 6642-31-5), is a pyrimidine derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

  • Molecular Formula : C6H9N3O2
  • Molecular Weight : 155.15 g/mol
  • IUPAC Name : 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Antiviral Properties

Research indicates that this compound exhibits antiviral activity. Specifically, it has been studied for its efficacy against various viral infections. For instance, a study demonstrated that this compound could inhibit viral replication in vitro, suggesting its potential as a therapeutic agent against viral diseases.

Antitumor Activity

Several studies have reported the antitumor properties of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

Enzyme Inhibition

The compound has been identified as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can disrupt the synthesis of nucleotides necessary for DNA and RNA replication, thereby exerting cytotoxic effects on rapidly dividing cells.

Study 1: Antiviral Efficacy

In a controlled laboratory setting, researchers evaluated the antiviral effects of this compound against influenza virus. The results indicated a significant reduction in viral titers when treated with varying concentrations of the compound.

Concentration (µM)Viral Titer Reduction (%)
1045
2575
5090

Study 2: Antitumor Activity

A separate study focused on the compound's effects on human breast cancer cell lines. The findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability.

Concentration (µM)Cell Viability (%)
580
1060
2030

The biological activity of this compound is largely attributed to its structural features that allow it to interact with biological macromolecules. Its ability to form hydrogen bonds and engage in π-π stacking interactions enhances its binding affinity to target sites such as enzymes and receptors.

Safety Profile

While the biological activities are promising, safety assessments are crucial. The compound has been classified with certain hazard statements indicating potential risks upon exposure:

Hazard StatementDescription
H302Harmful if swallowed
H312Harmful in contact with skin
H332Harmful if inhaled

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-(aminomethyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of urea derivatives with β-keto esters or via alkylation of preformed pyrimidine cores. For example, cyclization of 1,3-dimethylurea with ethyl acetoacetate in the presence of sodium ethoxide (NaOEt) forms the pyrimidine ring, followed by aminomethylation at the 6-position using formaldehyde and ammonium chloride . Optimizing reaction temperature (80–100°C) and solvent polarity (e.g., ethanol vs. DMF) significantly impacts yield (40–70%) and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : The aminomethyl group (-CH2NH2) appears as a triplet at δ 3.4–3.6 ppm (1H NMR) and δ 40–45 ppm (13C NMR). The two methyl groups on N1 and N3 resonate as singlets at δ 3.1–3.3 ppm .
  • LCMS : The molecular ion peak [M+H]+ at m/z 184.1 confirms the molecular weight. Fragmentation patterns (e.g., loss of NH2CH2- group) aid structural validation .
  • IR : Stretching vibrations for carbonyl groups (C=O) at 1680–1720 cm⁻¹ and NH2 at 3300–3500 cm⁻¹ .

Q. What are the primary biological targets of this compound, and how is its activity assessed in enzymatic assays?

  • Methodological Answer : The compound inhibits eukaryotic elongation factor-2 kinase (eEF-2K) and thymidylate synthase. Activity is evaluated via:

  • Kinase assays : Measuring ATP consumption using luminescence-based kits (IC50 values typically 5–20 µM) .
  • Enzyme kinetics : Lineweaver-Burk plots to determine competitive/non-competitive inhibition modes .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during alkylation or substitution reactions at the 6-position?

  • Methodological Answer : Regioselectivity is controlled by:

  • Protecting groups : Temporarily blocking the NH2 group with Boc (tert-butoxycarbonyl) before alkylation prevents side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 6-position over N-alkylation .
  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates and selectivity .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or LCMS fragments)?

  • Methodological Answer :

  • Cross-validation : Compare experimental NMR data with computed spectra (DFT calculations) or X-ray crystallography (e.g., hydrogen-bonding patterns in crystal lattices) .
  • Isotopic labeling : Introduce deuterium at the aminomethyl group to distinguish overlapping signals .
  • Tandem MS/MS : Fragment ions help identify unexpected adducts or degradation products .

Q. What strategies are effective for designing derivatives with improved enzymatic inhibition (e.g., eEF-2K or thymidylate synthase)?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2, -CF3) at the 5-position to enhance binding affinity. For example, 5-nitro derivatives show 3-fold lower IC50 values .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict interactions with active-site residues (e.g., Lys170 in eEF-2K) .
  • Prodrug approaches : Modify the aminomethyl group to a carbamate for enhanced cellular uptake, followed by enzymatic cleavage in vivo .

Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Flow chemistry : Continuous-flow reactors reduce side reactions (e.g., dimerization) and improve heat management .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify purification .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress in real time .

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